

In-Depth Technical Guide to the Spectral Data of 4-tert-Butylphenyl Salicylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-tert-Butylphenyl salicylate

Cat. No.: B167193

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-tert-butylphenyl salicylate** (CAS No. 87-18-3), a compound utilized as a UV absorber in various applications, including plastic food wrappings.^[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Analysis

The following sections present the key spectral data for **4-tert-butylphenyl salicylate**, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The ¹H and ¹³C NMR data for **4-tert-butylphenyl salicylate** were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.56	s	1H	Ar-OH
8.08 - 8.06	m	1H	Ar-H (salicylate ring)
7.47 - 7.45	m	3H	Ar-H (salicylate and phenyl rings)
7.14 - 7.12	m	2H	Ar-H (phenyl ring)
7.04 - 6.96	m	2H	Ar-H (salicylate ring)
1.34	s	9H	-C(CH ₃) ₃

Data sourced from a 400 MHz instrument.[\[2\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
169.14	C=O (ester)
162.26	C-OH (salicylate ring)
149.30	C-O (ester linkage on phenyl ring)
147.81	C-C(CH ₃) ₃ (phenyl ring)
136.39	Ar-C-H (salicylate ring)
130.37	Ar-C-H (salicylate ring)
126.53	Ar-C-H (phenyl ring)
120.98	Ar-C-H (phenyl ring)
119.43	Ar-C-H (salicylate ring)
117.84	Ar-C-H (salicylate ring)
111.98	C-C=O (salicylate ring)
34.55	-C(CH ₃) ₃
31.41	-C(CH ₃) ₃

Data sourced from a 15.09 MHz instrument.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-tert-butylphenyl salicylate** was obtained from a melt (liquid phase).

Wavenumber (cm ⁻¹)	Bond	Functional Group
~3200-3000	O-H stretch	Phenolic hydroxyl
~3100-3000	C-H stretch	Aromatic
~2960-2870	C-H stretch	Aliphatic (tert-butyl)
~1735	C=O stretch	Ester
~1600-1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. **4-tert-butylphenyl salicylate** exhibits a maximum light absorption in the range of 290-330 nm.[1] The high solubility of the compound in absolute ethanol suggests it is a suitable solvent for UV-Vis analysis.[1]

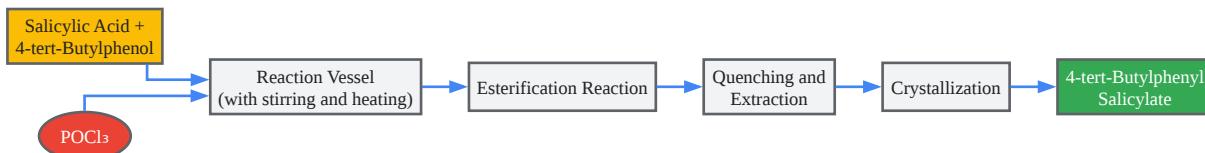
Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following protocols outline the general procedures for obtaining the spectral data and for the synthesis of **4-tert-butylphenyl salicylate**.

NMR Spectroscopy

A sample of **4-tert-butylphenyl salicylate** is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz and a 15.09 MHz NMR spectrometer, respectively.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy


A small amount of solid **4-tert-butylphenyl salicylate** is placed on a salt plate (e.g., NaCl or KBr) and heated until it melts to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A stock solution of **4-tert-butylphenyl salicylate** is prepared by dissolving a known mass of the compound in a suitable solvent, such as absolute ethanol, in a volumetric flask. The solution is then serially diluted to an appropriate concentration. The UV-Vis spectrum is recorded using a spectrophotometer, scanning a wavelength range that includes the 200-400 nm region to observe the absorbance maxima.

Synthesis of 4-tert-Butylphenyl Salicylate

The synthesis of **4-tert-butylphenyl salicylate** is achieved through the esterification of salicylic acid with 4-tert-butylphenol in the presence of phosphorus oxychloride (POCl_3) as a catalyst.^[1]

[Click to download full resolution via product page](#)

A schematic overview of the synthesis process for **4-tert-butylphenyl salicylate**.

Procedure:

- Charging the Reactor: Salicylic acid and 4-tert-butylphenol are charged into a reaction vessel equipped with a stirrer and a heating mantle.
- Catalyst Addition: Phosphorus oxychloride is added to the reaction mixture.
- Reaction: The mixture is heated and stirred to facilitate the esterification reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled and then quenched, typically with water or a mild base. The product is extracted into an organic solvent.

- Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield pure **4-tert-butylphenyl salicylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylphenyl Salicylate [drugfuture.com]
- 2. p-tert-Butylphenyl salicylate | C17H18O3 | CID 66597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 4-tert-Butylphenyl Salicylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167193#spectral-data-of-4-tert-butylphenyl-salicylate-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com